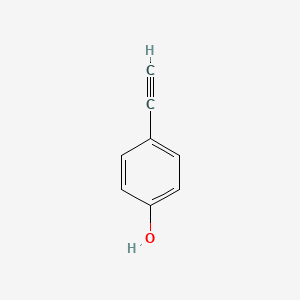

Phenol, 4-ethynyl-

Description

The exact mass of the compound Phenol, 4-ethynyl- is 118.041864811 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 4-ethynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-ethynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXJEKPLQLVJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905921 | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-91-1, 24979-70-2 | |

| Record name | Phenol, 4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethenyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynylphenol: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-ethynylphenol (also known as 4-hydroxyphenylacetylene), a versatile bifunctional molecule of significant interest in medicinal chemistry, polymer science, and materials research. We will delve into its core physicochemical properties, explore robust synthetic methodologies, analyze its reactivity profile, and highlight its key applications, grounding all claims in authoritative scientific literature.

Core Molecular Profile and Physicochemical Properties

4-Ethynylphenol (CAS No. 2200-91-1) is an aromatic compound featuring a hydroxyl group and a terminal alkyne moiety on a benzene ring in a para configuration. This unique arrangement of a nucleophilic phenol and a reactive ethynyl group makes it a highly valuable building block in organic synthesis.[1][2] The presence of these two distinct functional groups allows for sequential and orthogonal chemical modifications, providing a gateway to a wide array of complex molecular architectures.

The physical and chemical properties of 4-ethynylphenol are summarized below. It is typically a clear yellow liquid or a low-melting solid that can decompose rapidly when pure and exposed to air or light, necessitating specific storage conditions.[3][4]

| Property | Value | Source(s) |

| CAS Number | 2200-91-1 | [2][3][5] |

| Molecular Formula | C₈H₆O | [2][3][6] |

| Molecular Weight | 118.13 g/mol | [2][3][6] |

| Boiling Point | 216.2°C at 760 mmHg | [3][6] |

| Flash Point | 97°C | [3][6] |

| Density | 1.12 g/cm³ | [3][6] |

| IUPAC Name | 4-ethynylphenol | [3][5] |

| Synonyms | 4-Hydroxyphenylacetylene, p-ethynylphenol | [2] |

| Appearance | Clear yellow liquid | [3] |

Synthesis Methodologies: The Sonogashira Coupling Approach

The most prevalent and efficient method for synthesizing 4-ethynylphenol is the Sonogashira cross-coupling reaction.[7][8] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper(I) complexes.[9][10]

From a practical standpoint, direct coupling with 4-iodophenol can be challenging due to the reactivity of the unprotected hydroxyl group. Therefore, a more reliable and commonly employed strategy involves a two-step process:

-

Protection & Coupling: The phenolic hydroxyl group of a starting material like 4-iodophenol is first protected. A common protecting group is the tetrahydropyranyl (THP) ether. The protected aryl iodide is then subjected to a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene (TMSA).

-

Deprotection: The silyl protecting group on the alkyne and the protecting group on the phenol are subsequently removed to yield the final product. The TMS group can often be removed in situ or in a separate step with a mild base like potassium carbonate or a fluoride source.[4]

Caption: General workflow for the synthesis of 4-ethynylphenol.

Exemplary Laboratory Protocol: Synthesis via Deprotection

This protocol is adapted from a procedure for the deprotection of a silyl-protected precursor.[4] The causality behind this choice is that the precursor, 4-((trimethylsilyl)ethynyl)phenol, is often more stable and commercially available, simplifying the overall process.

Objective: To synthesize 4-ethynylphenol by removing the trimethylsilyl (TMS) protecting group.

Materials:

-

4-((trimethylsilyl)ethynyl)phenol

-

Methanol (MeOH)

-

1N Aqueous Potassium Hydroxide (KOH)

-

1N Hydrochloric Acid (HCl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a round-bottom flask under an argon atmosphere, dissolve the starting material, p-[(trimethylsilyl)ethynyl]-phenol, in a 1:1 mixture of methanol and 1N aqueous KOH solution.[4]

-

Stir the solution at room temperature for approximately 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous residue by adding 1N HCl until the pH is acidic.

-

Extract the product from the aqueous layer into diethyl ether (3x volumes).

-

Combine the organic extracts and wash sequentially with water (2x) and then with saturated sodium chloride solution (1x).[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Crucial Note: The resulting 4-ethynylphenol is an oil that can decompose rapidly.[4] It should be used immediately in the next synthetic step or stored under stringent inert conditions.

Reactivity and Chemical Behavior

The utility of 4-ethynylphenol stems from its three distinct reactive sites, which can be addressed with high selectivity. This trifunctional nature makes it an exceptionally versatile building block.[1]

Caption: Key reactive sites and associated reactions of 4-ethynylphenol.

-

Terminal Alkyne: The ethynyl group is arguably the most versatile handle.

-

Click Chemistry: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole linkages. This reaction is widely used in bioconjugation and drug discovery.[1]

-

Sonogashira Coupling: The terminal alkyne can itself be a substrate in further Sonogashira couplings, allowing for the extension of the conjugated system.[1]

-

Cyclotrimerization: In the presence of catalysts like cobalt complexes, three molecules of 4-ethynylphenol can undergo a [2+2+2] cyclotrimerization to regioselectively form 1,3,5-triarylbenzene derivatives.[3]

-

-

Phenolic Hydroxyl: The -OH group is acidic and nucleophilic.

-

Esterification/Etherification: It can be easily converted into esters or ethers, which is useful for prodrug strategies or for modifying the molecule's solubility and electronic properties.

-

-

Aromatic Ring: The benzene ring is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic aromatic substitution, primarily at the positions ortho to the hydroxyl group.

-

Mannich Reaction: It can undergo Mannich reactions, demonstrating the reactivity of the aromatic core.[3]

-

Applications in Research and Development

Drug Discovery and Medicinal Chemistry

4-Ethynylphenol is a valuable scaffold for the synthesis of biologically active compounds. Its ability to act as a rigid linker and engage in specific interactions (e.g., hydrogen bonding via the phenol, π-stacking via the ring) makes it a privileged fragment in drug design.

A notable application is in the development of protein kinase inhibitors . Many kinase inhibitors feature a "hinge-binding" motif, and the phenol group can serve as a critical hydrogen bond donor. The alkyne provides a vector for elaborating the molecule to access other pockets of the enzyme's active site or to attach solubility-enhancing groups. For instance, derivatives of 4-ethynylphenol have been synthesized and evaluated as potent angiogenesis and protein kinase inhibitors for cancer therapy.[11]

Polymer Chemistry and Materials Science

The dual functionality of 4-ethynylphenol makes it an excellent monomer for creating advanced polymers. The phenolic hydroxyl group can be used in the formation of polyesters or polyethers, while the alkyne can be used for cross-linking or post-polymerization modification via click chemistry. This allows for the design of materials with tailored thermal properties, solubility, and functionality.[12] For example, polymers derived from similar phenolic monomers have been investigated for their antioxidant properties.[13]

Biochemical Probes

The molecule has been reported for use as a fluorogenic and chromogenic probe for detecting bacterial enzymes, highlighting its utility in diagnostics and biochemical assays.[3]

Spectroscopic Signature

While experimental spectra should always be obtained for confirmation, the expected spectroscopic characteristics of 4-ethynylphenol are predictable based on its structure.[14][15]

| Spectroscopy Type | Expected Features |

| ¹H NMR | ~9.5-10 ppm (s, 1H): Phenolic -OH proton (position is concentration and solvent dependent). ~7.4 ppm (d, 2H) & ~6.8 ppm (d, 2H): Aromatic protons showing an AA'BB' splitting pattern typical of 1,4-disubstitution. ~3.0 ppm (s, 1H): Acetylenic C-H proton.[16] |

| ¹³C NMR | ~155-160 ppm: Aromatic carbon attached to the -OH group. ~130-135 ppm & ~115-120 ppm: Other aromatic carbons. ~83 ppm & ~77 ppm: Acetylenic carbons (C≡C). |

| IR Spectroscopy | ~3600-3200 cm⁻¹ (broad): O-H stretch from the phenol group. ~3300 cm⁻¹ (sharp): Acetylenic C-H stretch. ~2100 cm⁻¹ (weak to medium): C≡C triple bond stretch. ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.[15] |

| Mass Spectrometry | M⁺ peak at m/z = 118: Corresponding to the molecular ion [C₈H₆O]⁺. Fragmentation would likely involve loss of CO (m/z = 90) or C₂H (m/z = 93).[14] |

Safety, Handling, and Storage

Proper handling of 4-ethynylphenol is critical due to its potential hazards and instability.

| Safety Aspect | Recommendation | Source(s) |

| Hazards | Warning. Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). | [5][17] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection (P280). Use only in a well-ventilated area. | [5] |

| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray (P261). Wash skin thoroughly after handling. | [5][18] |

| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer below -20°C. The compound is unstable and can decompose. | [5][17] |

| In Case of Exposure | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |

Conclusion

4-Ethynylphenol is a powerful and versatile chemical building block whose strategic importance in modern organic synthesis continues to grow. Its unique combination of a reactive terminal alkyne and a nucleophilic phenol within a rigid aromatic framework provides chemists with a reliable platform for constructing complex molecules. From the development of next-generation kinase inhibitors in drug discovery to the synthesis of functional polymers in materials science, the applications of 4-ethynylphenol are both broad and impactful. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its full potential.

References

-

Chemsrc. 4-Ethynylphenol | CAS#:2200-91-1. [Link]

-

National Center for Biotechnology Information. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Ethylphenol, 97%. [Link]

-

Wikipedia. 4-Ethylphenol. [Link]

-

Synerzine. SAFETY DATA SHEET Phenol, 4-ethyl-. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

PrepChem.com. Synthesis of p-ethynylphenol. [Link]

-

SynArchive. Sonogashira Coupling. [Link]

-

J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ResearchGate. 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]

-

Chemcd. 4-ethynyl-phenol ,2200-91-1. [Link]

-

Watson International. 4-ethynyl-phenol cas 2200-91-1. [Link]

-

YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

University of Colorado Boulder. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. [Link]

-

National Center for Biotechnology Information. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC. [Link]

-

Royal Society of Chemistry. Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity - New Journal of Chemistry. [Link]

-

PubMed. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]

-

National Center for Biotechnology Information. Evolving paradigms for natural-product drug discovery - PMC. [Link]

Sources

- 1. 4-((Trimethylsilyl)ethynyl)phenol | 88075-18-7 | Benchchem [benchchem.com]

- 2. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Ethynylphenol | 2200-91-1 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. lehigh.edu [lehigh.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. researchgate.net [researchgate.net]

- 17. 2200-91-1|4-Ethynylphenol|BLD Pharm [bldpharm.com]

- 18. 4-Ethynyl-phenol 95% | CAS: 2200-91-1 | AChemBlock [achemblock.com]

4-ethynylphenol chemical structure and analysis

An In-Depth Technical Guide to 4-Ethynylphenol: Structure, Analysis, and Applications

Introduction

4-Ethynylphenol, also known as 4-hydroxyphenylacetylene, is a bifunctional organic compound featuring a phenol ring substituted at the para position with an ethynyl (acetylenic) group. This unique combination of a nucleophilic hydroxyl group and a reactive terminal alkyne makes it a highly versatile building block in organic synthesis, medicinal chemistry, and materials science. Its rigid, linear ethynyl moiety and the electronic properties of the phenol ring are leveraged in the design of novel pharmaceuticals, molecular probes, and advanced polymers.

This guide provides a comprehensive technical overview of 4-ethynylphenol, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical structure, detail robust analytical methodologies for its characterization and quantification, explore its synthesis, and discuss its significant applications, particularly its emerging role in drug discovery.

Chemical Structure and Physicochemical Properties

The structure of 4-ethynylphenol consists of a benzene ring where a hydroxyl (-OH) group and an ethynyl (-C≡CH) group are attached to carbon atoms 1 and 4, respectively. The presence of the hydroxyl group activates the aromatic ring, while the terminal alkyne provides a key reactive site for a variety of chemical transformations.

Synthesis of 4-hydroxyphenylacetylene for beginners

An In-Depth Technical Guide to the Synthesis of 4-Hydroxyphenylacetylene

Abstract

4-Hydroxyphenylacetylene, also known as 4-ethynylphenol, is a pivotal bifunctional molecule widely utilized as a building block in the synthesis of pharmaceuticals, liquid crystals, and advanced polymer materials. Its rigid alkynyl rod and reactive phenolic hydroxyl group offer unique structural and chemical properties. However, the synthesis of this compound presents distinct challenges for the novice chemist, primarily revolving around the chemoselectivity required to manipulate one functional group in the presence of the other. This guide provides an in-depth exploration of the primary synthetic routes to 4-hydroxyphenylacetylene, focusing on the underlying chemical principles, practical experimental considerations, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Strategic Overview: Navigating the Synthetic Landscape

The successful synthesis of 4-hydroxyphenylacetylene hinges on a strategic approach to carbon-carbon bond formation while managing the reactivity of the phenolic hydroxyl group. Two principal and robust strategies dominate the literature:

-

Palladium-Catalyzed Cross-Coupling: The Sonogashira coupling of a 4-halophenol with a terminal alkyne source. This is arguably the most versatile and widely adopted method.

-

Carbonyl Homologation: The conversion of 4-hydroxybenzaldehyde into the corresponding terminal alkyne, typically via the Seyferth-Gilbert or Bestmann-Ohira protocol.

The choice between these routes often depends on the availability and cost of the starting materials, as well as the specific functional group tolerance required for more complex derivatives.

Caption: Step-wise workflow for the Sonogashira synthesis route.

Detailed Protocol 1: Synthesis via Sonogashira Coupling

Step 1: Protection of 4-Iodophenol

-

To a stirred solution of 4-iodophenol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add imidazole (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate or ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product, (4-(tert-butyldimethylsilyloxy)phenyl)iodide, is often pure enough for the next step.

Step 2: Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere, add the protected 4-iodophenol (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous triethylamine (TEA) or diisopropylamine (DIPA) as the solvent and base.

-

Add trimethylsilylacetylene (TMSA) (1.5 eq) dropwise via syringe.

-

Stir the reaction at room temperature for 4-12 hours. The formation of a salt precipitate (triethylammonium iodide) is typically observed. Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude doubly-protected product.

Step 3: Deprotection

Causality: The silicon-carbon bond of the TMS-alkyne is much more labile than the silicon-oxygen bond of the TBDMS-ether under basic conditions. A mild base like potassium carbonate in methanol will selectively cleave the TMS group. A stronger fluoride source like tetrabutylammonium fluoride (TBAF) is required to cleave the more robust TBDMS ether. Often, both can be removed in a single pot.

-

Dissolve the crude product from Step 2 in methanol or tetrahydrofuran (THF).

-

Method A (One-Pot): Add a solution of TBAF in THF (1.0 M, 2.5 eq) and stir at room temperature for 1-2 hours.

-

Method B (Stepwise): First, add potassium carbonate (K₂CO₃) (0.5 eq) and stir for 1 hour to remove the TMS group. Then, add a fluoride source to remove the TBDMS group.

-

Monitor the reaction by TLC until completion.

-

Quench with saturated aqueous NH₄Cl solution and extract with diethyl ether.

-

Wash the organic layers with water and brine, dry over MgSO₄, and concentrate. The crude 4-hydroxyphenylacetylene must then be purified.

The Bestmann-Ohira Homologation: From Aldehyde to Alkyne

An alternative strategy involves a one-carbon homologation of an aldehyde to a terminal alkyne. The Seyferth-Gilbert homologation and its more user-friendly variant, the Ohira-Bestmann modification, are the premier methods for this transformation. [1][2]The Ohira-Bestmann reagent is generally preferred as it allows the reaction to proceed under milder basic conditions (K₂CO₃ in methanol), which enhances compatibility with sensitive functional groups. [3][4]

Mechanistic Insight

The reaction proceeds via an in-situ generated diazo-intermediate, which upon elimination of nitrogen gas, forms a vinyl carbene. This carbene then undergoes a 1,2-hydride shift to furnish the terminal alkyne. [2][3]

Caption: Simplified mechanism of the Bestmann-Ohira homologation.

Detailed Protocol 2: Synthesis via Homologation

Step 1: Protection of 4-Hydroxybenzaldehyde

-

This step is analogous to the protection of 4-iodophenol. Use TBDMSCl and imidazole to protect the phenolic hydroxyl group of 4-hydroxybenzaldehyde, yielding 4-(tert-butyldimethylsilyloxy)benzaldehyde.

Step 2: Bestmann-Ohira Homologation [5]

-

To a solution of the protected aldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere, add potassium carbonate (K₂CO₃) (2.0 eq).

-

Add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) (1.5 eq) in methanol dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, dilute with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

Step 3: Deprotection

-

The product of Step 2 is the TBDMS-protected 4-ethynylphenol. Deprotect using TBAF in THF as described in Protocol 1, Step 3, to yield the final product.

Purification and Handling: A Critical Step

Pure 4-hydroxyphenylacetylene is a colorless solid or oil that is prone to decomposition and polymerization, especially when exposed to air, light, or heat. [6]Therefore, careful purification and handling are paramount.

-

Purification: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing polarity is recommended. [7]* Handling and Storage: The purified product should be handled quickly, concentrated at low temperatures, and stored under an inert atmosphere (argon or nitrogen) in a freezer. For long-term storage, dissolving it in an anhydrous, deoxygenated solvent can improve stability.

Data and Troubleshooting

Table 1: Comparison of Synthetic Routes

| Feature | Sonogashira Coupling Route | Bestmann-Ohira Homologation Route |

| Starting Material | 4-Iodophenol or 4-Bromophenol | 4-Hydroxybenzaldehyde |

| Key Reagents | Pd/Cu catalysts, TMSA, Amine base | Ohira-Bestmann reagent, K₂CO₃ |

| Advantages | High yielding, well-established, tolerant of many functional groups. [8] | Starts from a different common feedstock, mild conditions. [5] |

| Disadvantages | Requires expensive and potentially toxic transition metal catalysts. | Ohira-Bestmann reagent can be expensive; reaction can be slower. |

Table 2: Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low/No Yield in Sonogashira | Inactive palladium catalyst; poor quality amine solvent; insufficient inert atmosphere. | Use fresh catalyst or pre-activate it; use freshly distilled, deoxygenated solvent; ensure all glassware is dry and the system is well-purged with N₂/Ar. |

| Alkyne Dimerization | Presence of oxygen; absence of copper co-catalyst (in some systems). | Thoroughly degas all solvents; ensure copper(I) iodide is added. Consider copper-free Sonogashira conditions if dimerization persists. [9] |

| Incomplete Deprotection | Insufficient deprotection reagent; inactive TBAF. | Add more deprotection reagent; use a fresh bottle of TBAF solution as it can degrade over time. |

| Product Decomposition | Exposure to air/light/heat during workup or purification. | Work quickly, use deoxygenated solvents, concentrate at low temperatures (rotary evaporator water bath at RT), and protect flasks from light with aluminum foil. |

Conclusion

The synthesis of 4-hydroxyphenylacetylene is an achievable goal for researchers equipped with a solid understanding of the underlying chemical principles. The Sonogashira coupling of a protected 4-halophenol provides a reliable and high-yielding route, while the Bestmann-Ohira homologation offers a valuable alternative from a different starting material. The keys to success lie in the strategic use of protecting groups, careful execution under inert conditions, and meticulous purification and handling of the somewhat unstable final product. This guide provides the foundational knowledge and practical protocols to confidently approach this synthesis.

References

-

Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Seyferth–Gilbert homologation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]

-

NROChemistry. (2014, December 27). Seyferth-Gilbert Alkyne Synthesis. Retrieved from [Link]

-

Joullin, F. A., et al. (2013). Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Grokipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]

-

Wang, Z., et al. (2000). A Practical Preparation of Terminal Alkynes from Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

-

NROChemistry. (n.d.). Seyferth-Gilbert Homologation. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Semantic Scholar. Retrieved from [Link]

-

Ishwari, & Singh, R. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

-

Kumar, P., et al. (2010). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters. Retrieved from [Link]

-

Reddy, C. R., et al. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Publishing. Retrieved from [Link]

-

Rafique, H., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (2024, January 2). Sonogashira coupling. Retrieved from [Link]

-

Li, J., et al. (2018). Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source. Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]

-

Roth, G. J., et al. (2009). Further improvements of the synthesis of alkynes from aldehydes. Synlett. ResearchGate. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

-

Reddit. (2022). Sonogashira coupling in presence of hydroxyl groups. Retrieved from [Link]

-

Wikipedia. (2023, November 29). 4-Ethylphenol. Retrieved from [Link]

-

Kempe, K., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

-

Dalton Transactions. (2007). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. RSC Publishing. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-ethynylphenol. Retrieved from [Link]

-

Zhang, Z., et al. (2023). Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. Wiley Online Library. Retrieved from [Link]

-

SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxyphenylacetate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. o-Hydroxyphenylacetylene (I). Retrieved from [Link]

- Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

-

Dalton Transactions. (2005). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. RSC Publishing. Retrieved from [Link]

-

NIH. (2019). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. Retrieved from [Link]

-

NIH. (n.d.). 4-Ethynylphenol. PubChem. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. Retrieved from [Link]

-

European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

- Google Patents. (n.d.). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.

- Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.

-

Organic Syntheses. (n.d.). Phenylacetylene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

Sources

- 1. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 2. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Guide to 4-Ethynylphenol: Elucidating Molecular Structure through NMR, IR, and MS

This technical guide provides an in-depth analysis of the spectroscopic data for 4-ethynylphenol (also known as 4-hydroxyphenylacetylene), a valuable bifunctional molecule in chemical synthesis, materials science, and pharmaceutical research. Understanding its distinct spectroscopic signatures is paramount for researchers in verifying its synthesis, assessing its purity, and studying its reactivity. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of 4-Ethynylphenol

4-Ethynylphenol, with the chemical formula C₈H₆O and a molecular weight of 118.13 g/mol , incorporates two highly reactive functional groups: a phenolic hydroxyl group and a terminal alkyne.[1] This unique structure makes it a versatile building block for creating complex molecular architectures, including polymers, pharmaceutical intermediates, and functional materials. Accurate and comprehensive spectroscopic characterization is the cornerstone of its application, ensuring structural integrity and predicting chemical behavior. This guide explains the causal relationships between the molecular structure of 4-ethynylphenol and its spectral output, providing a framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-ethynylphenol, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard method for acquiring high-resolution NMR spectra of 4-ethynylphenol.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-ethynylphenol in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while Acetone-d₆ can be useful for better resolution of the hydroxyl proton signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans and a longer relaxation delay are typically required due to the low natural abundance of the ¹³C isotope.[3]

Diagram of the NMR Workflow:

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data (Predicted)

Due to the combined electronic effects of the electron-donating hydroxyl group (-OH) and the electron-withdrawing ethynyl group (-C≡CH), the aromatic protons of 4-ethynylphenol are split into a characteristic AA'BB' system. The following table details the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (-OH) | ~5.0 - 6.0 | Broad Singlet | - | 1H |

| H-b (Aromatic) | ~7.35 | Doublet | ~8.8 | 2H |

| H-c (Aromatic) | ~6.78 | Doublet | ~8.8 | 2H |

| H-d (Ethynyl) | ~3.05 | Singlet | - | 1H |

Interpretation:

-

Hydroxyl Proton (H-a): The phenolic proton signal is typically broad due to hydrogen bonding and chemical exchange; its chemical shift is highly dependent on sample concentration and solvent.[4]

-

Aromatic Protons (H-b, H-c): The -OH group strongly shields the ortho (H-c) and para positions. The ethynyl group has a deshielding effect. In the 4-substituted pattern, the protons ortho to the hydroxyl group (H-c) appear at a higher field (more shielded, ~6.78 ppm) compared to the protons meta to it (H-b, ~7.35 ppm). They appear as doublets due to coupling with their adjacent aromatic protons.[4]

-

Ethynyl Proton (H-d): The acetylenic proton is found in a characteristic region around 3.05 ppm. Its singlet nature indicates no coupling to adjacent protons.[5]

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (ipso, C-OH) | ~156.0 |

| C-2, C-6 (ortho to -OH) | ~116.0 |

| C-3, C-5 (meta to -OH) | ~134.0 |

| C-4 (ipso, C-C≡CH) | ~115.5 |

| C-7 (-C≡CH) | ~83.5 |

| C-8 (-C≡CH) | ~77.0 |

Interpretation:

-

C-1 (ipso, C-OH): The carbon atom directly attached to the highly electronegative oxygen atom is the most deshielded of the aromatic carbons, appearing around 156.0 ppm.[3]

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the other aromatic carbons are influenced by the substituent effects of both the -OH and ethynyl groups. The symmetry of the molecule results in C-2 and C-6 being equivalent, as are C-3 and C-5.

-

Alkynyl Carbons (C-7, C-8): The sp-hybridized carbons of the alkyne group appear in a characteristic upfield region (~70-85 ppm) compared to the sp² aromatic carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.[2] It is an excellent technique for identifying the presence of key functional groups.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation: For a solid sample like 4-ethynylphenol, the Potassium Bromide (KBr) pellet method is standard. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Scan: First, run a background scan with an empty sample holder to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. The typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.

Diagram of the IR Workflow:

Caption: Workflow for FT-IR spectroscopic analysis.

IR Spectral Data (Predicted)

The IR spectrum of 4-ethynylphenol will be dominated by absorptions corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3600 - 3200 | O-H stretch (phenolic) | Strong, Broad |

| ~3300 | ≡C-H stretch (alkyne) | Strong, Sharp |

| ~2110 | -C≡C- stretch (alkyne) | Medium, Sharp |

| ~3100 - 3000 | =C-H stretch (aromatic) | Medium |

| ~1610, 1510 | C=C stretch (aromatic ring) | Strong to Medium |

Interpretation:

-

O-H Stretch: A very prominent and broad absorption band in the 3600-3200 cm⁻¹ region is the hallmark of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.

-

≡C-H Stretch: A strong and characteristically sharp peak around 3300 cm⁻¹ confirms the presence of a terminal alkyne.

-

-C≡C- Stretch: The carbon-carbon triple bond stretch appears as a sharp, medium-intensity band around 2110 cm⁻¹. Its intensity is enhanced by the asymmetry of the terminal alkyne.

-

Aromatic Stretches: Absorptions for aromatic C-H stretches appear just above 3000 cm⁻¹, while the characteristic C=C ring stretches are visible as strong bands around 1610 and 1510 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering clues to its structure.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. A high-energy electron beam bombards the sample, causing ionization and fragmentation.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the generated ions based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Diagram of the MS Workflow:

Caption: Workflow for Mass Spectrometric analysis.

Mass Spectrum Data (Predicted)

The mass spectrum of 4-ethynylphenol is predicted based on its molecular weight and the known fragmentation patterns of phenols and phenylacetylenes. The mass spectrum of its isomer, 3-hydroxyphenylacetylene, shows a strong molecular ion and key fragment ions, which serves as an excellent reference.[7]

| m/z | Proposed Fragment | Significance |

| 118 | [C₈H₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 90 | [M - CO]⁺˙ | Loss of carbon monoxide from the phenol ring |

| 89 | [M - CHO]⁺ | Loss of a formyl radical |

| 64 | [C₅H₄]⁺˙ | Further fragmentation of the [M-CO] ion |

| 63 | [C₅H₃]⁺ | Loss of a hydrogen atom from the m/z 64 fragment |

Interpretation:

-

Molecular Ion (m/z 118): A prominent molecular ion peak is expected at m/z 118, corresponding to the molecular weight of 4-ethynylphenol.[1] Its stability is due to the aromatic system.

-

Loss of CO (m/z 90): A characteristic fragmentation pathway for phenols is the loss of a neutral carbon monoxide molecule, leading to a significant peak at m/z 90.

-

Other Fragments: Other observed peaks will correspond to further fragmentation of the aromatic ring and the ethynyl side chain, providing a unique fingerprint for the molecule.

Conclusion

The spectroscopic analysis of 4-ethynylphenol provides a complete and unambiguous structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical hydroxyl and terminal alkyne functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical building block in their work.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32758, 4-Ethynylphenol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[2-(3,4,5-Trimethoxyphenyl)ethynyl]phenol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Ethynylphenol | CAS#:2200-91-1. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2018). Hirshfeld Surface, Crystal structure and Spectroscopic Characterization.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

mzCloud. (2014). 4 Hydroxyphenylacetic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Hydroxyphenylacetylene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

Sources

- 1. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 3-Hydroxyphenylacetylene [webbook.nist.gov]

Physical and chemical properties of p-ethynylphenol

An In-depth Technical Guide to the Physical and Chemical Properties of p-Ethynylphenol

Introduction

4-Ethynylphenol, commonly known as p-ethynylphenol, is an aromatic organic compound featuring a hydroxyl group and an ethynyl group attached para to each other on a benzene ring. This bifunctional nature makes it a highly versatile building block in organic synthesis, materials science, and particularly in the realm of drug discovery and development. Its unique structure, combining the nucleophilic and acidic properties of a phenol with the diverse reactivity of a terminal alkyne, allows for its incorporation into a wide array of complex molecules and macromolecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and applications, tailored for researchers and drug development professionals.

Molecular Structure and Key Features

The structure of p-ethynylphenol is fundamental to its reactivity. The electron-donating hydroxyl group influences the electronic properties of the aromatic ring and the ethynyl moiety. Conversely, the electron-withdrawing nature of the alkyne can affect the acidity of the phenolic proton. This interplay governs its behavior in chemical reactions.

Caption: Molecular structure of p-ethynylphenol (4-ethynylphenol).

Physical and Spectroscopic Properties

p-Ethynylphenol is typically encountered as a colorless oil or a clear yellow liquid that is prone to decomposition, especially when purified.[1][2] Its physical properties are summarized below.

Table 1: Physical and Computed Properties of p-Ethynylphenol

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆O | [3][4] |

| Molecular Weight | 118.13 g/mol | [4] |

| Boiling Point | 216.2 °C at 760 mmHg | [3][5] |

| Density | 1.12 g/cm³ | [3][5] |

| Flash Point | 97 °C | [3][5] |

| Refractive Index | 1.589 | [3][5] |

| Vapor Pressure | 0.0968 mmHg at 25°C | [3] |

| LogP | 1.37 - 1.8 | [3][4] |

| Topological Polar Surface Area | 20.2 Ų | [4] |

| CAS Number | 2200-91-1 | [3][4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The aromatic protons will appear as two doublets (an AA'BB' system) in the range of δ 6.8-7.5 ppm.[6] A sharp singlet corresponding to the acetylenic proton (C≡C-H) would be found further upfield, typically around δ 3.0 ppm.[7] The phenolic hydroxyl proton (O-H) gives rise to a broad singlet whose chemical shift is concentration and solvent-dependent; this peak may not always be observed due to exchange or broadening.[7]

-

¹³C NMR: The carbon NMR spectrum will display signals for the two quaternary carbons (C-O and C-C≡C), the four aromatic CH carbons, and the two sp-hybridized carbons of the ethynyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups. A strong, broad absorption band for the O-H stretch is expected between 3200-3600 cm⁻¹. A sharp, characteristic peak for the terminal alkyne C-H stretch appears around 3300 cm⁻¹. The C≡C triple bond stretch is observed as a weaker absorption near 2100 cm⁻¹.

Chemical Properties and Reactivity

The utility of p-ethynylphenol stems from the distinct reactivity of its two functional groups. It is known to be an unstable compound that can polymerize readily, particularly at elevated temperatures.[2][7]

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile. Common reactions at this site include:

-

Esterification: Reaction with carboxylic acids or their derivatives to form phenyl esters.[1]

-

Etherification (Williamson Synthesis): Reaction with alkyl halides in the presence of a base to yield ethers.

-

Protection: The hydroxyl group is often protected (e.g., as a silyl ether or tetrahydropyranyl (THP) ether) to allow for selective reaction at the ethynyl group.[7]

Reactivity of the Ethynyl Group

The terminal alkyne is a versatile functional handle for carbon-carbon bond formation and bioconjugation.

-

Sonogashira Coupling: A cornerstone reaction where the terminal alkyne is coupled with aryl or vinyl halides, catalyzed by palladium and copper complexes. This is a powerful method for constructing more complex molecular scaffolds.

-

Click Chemistry (Azide-Alkyne Cycloaddition): The ethynyl group readily participates in copper-catalyzed or strain-promoted cycloaddition reactions with azides to form stable triazole rings. This bioorthogonal reaction is extensively used in drug development, chemical biology, and materials science for labeling and conjugation.

-

Mannich Reaction: The acidic acetylenic proton allows it to participate in Mannich reactions to synthesize acetylenic amines.[2]

-

Cyclotrimerization: In the presence of suitable catalysts, it can undergo [2+2+2] cyclotrimerization with other alkynes.[2]

-

Oxidative Coupling: Can undergo oxidative self-coupling to form a diacetylene dimer.[2]

Caption: Key reaction pathways for p-ethynylphenol at its two functional centers.

Synthesis Protocol: Desilylation of a Protected Precursor

A common and reliable method for preparing p-ethynylphenol is through the deprotection of a trimethylsilyl (TMS)-protected precursor, p-[(trimethylsilyl)ethynyl]-phenol.[1] The TMS group serves to protect the terminal alkyne during preceding synthetic steps and can be removed under mild basic conditions.

Experimental Protocol

-

Dissolution: Dissolve p-[(trimethylsilyl)ethynyl]-phenol (1 equivalent) in a 1:1 mixture of methanol and 1N aqueous potassium hydroxide solution.[1]

-

Reaction: Stir the solution at room temperature under an inert atmosphere (e.g., argon) for approximately 45 minutes.[1] Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.[1]

-

Acidification & Extraction: Add 1N hydrochloric acid to the aqueous residue to protonate the phenoxide. Extract the aqueous layer three times with diethyl ether.[1]

-

Washing: Combine the organic extracts and wash sequentially with water and then with a saturated sodium chloride (brine) solution.[1]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield p-ethynylphenol.[1]

Note: Pure p-ethynylphenol is known to decompose rapidly.[1] It is often used immediately in the next synthetic step or stored under an inert atmosphere at -20°C in the dark.[1]

Caption: Workflow for the synthesis of p-ethynylphenol via TMS deprotection.

Applications in Research and Drug Development

The bifunctional nature of p-ethynylphenol makes it a valuable tool for scientists in several fields.

-

Pharmaceutical Intermediate: It serves as a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[8]

-

Chemical Probes: The molecule can be used as a core structure for developing fluorogenic and chromogenic probes, for instance, to detect bacterial enzymes.[2]

-

Polymer Science: It is employed as a monomer or cross-linking agent in the production of high-performance polymers, resins, and adhesives.[7][8]

-

Bioconjugation: The ethynyl group is ideal for "click" reactions, enabling the covalent attachment of p-ethynylphenol-derived fragments to biomolecules like proteins or nucleic acids for diagnostic or therapeutic purposes.

Safety and Handling

p-Ethynylphenol is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and is suspected of causing genetic defects. It may also cause damage to organs through prolonged or repeated exposure.

-

Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. It should be kept in the dark, under an inert gas atmosphere, and at a recommended temperature of -20°C or 2-8°C to prevent decomposition and polymerization.

References

-

PrepChem. (n.d.). Synthesis of p-ethynylphenol. PrepChem.com. Retrieved from [Link]

-

Chemsrc. (2025). 4-Ethynylphenol | CAS#:2200-91-1. Chemsrc. Retrieved from [Link]

-

ResearchGate. (2007). (PDF) Convenient Syntheses of M - and p -Ethynylphenols. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5101-44-0, 2-ETHYNYL-PHENOL. LookChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol. PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-Ethynylphenol | CAS#:2200-91-1 | Chemsrc [chemsrc.com]

- 4. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 4-Ethynylphenol (CAS 2200-91-1): Properties, Synthesis, Reactivity, and Applications

Introduction: The Versatility of a Bifunctional Building Block

4-Ethynylphenol, also known as 4-hydroxyphenylacetylene, is a bifunctional organic compound featuring a phenolic hydroxyl group and a terminal ethynyl (alkyne) group attached to a benzene ring. This unique structural arrangement imparts a dual reactivity profile, making it a highly valuable and versatile building block in modern organic synthesis. The electron-donating nature of the hydroxyl group activates the aromatic ring for electrophilic substitution, while the terminal alkyne provides a reactive handle for a host of powerful coupling reactions. Its utility spans from the synthesis of complex polymers and functional materials to the development of novel pharmaceutical agents and biochemical probes.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and key applications for researchers and drug development professionals.

Physicochemical and Safety Profile

4-Ethynylphenol is typically a clear yellow liquid or a colorless oil that is noted to be unstable and can decompose rapidly in its pure form.[1][2] Careful storage under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer at -20°C) is crucial for maintaining its integrity.[3]

Table 1: Physicochemical Properties of 4-Ethynylphenol

| Property | Value | Source(s) |

| CAS Number | 2200-91-1 | [3][4] |

| Molecular Formula | C₈H₆O | [1][3][5] |

| Molecular Weight | 118.13 g/mol | [1][3][5] |

| Exact Mass | 118.04186 Da | [4] |

| Boiling Point | 216.2 °C (at 760 mmHg) | [1][5][6] |

| Density | 1.12 g/cm³ | [1][5][6] |

| Flash Point | 97 °C | [1][5][6] |

| pKa (Predicted) | 8.76 ± 0.13 | [7] |

| LogP | 1.37 | [5][6] |

| Refractive Index | 1.589 | [5][6] |

Table 2: Hazard and Safety Information

| Identifier | Code | Description | Source(s) |

| Signal Word | Warning | [3][8] | |

| Hazard Statements | H302 | Harmful if swallowed. | [8] |

| H312 | Harmful in contact with skin. | [8] | |

| H332 | Harmful if inhaled. | [8] | |

| Precautionary | P261, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. | [3][8] |

| Statements | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3][8] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3][8] |

Synthesis Strategies

The synthesis of 4-ethynylphenol can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale. Two prevalent strategies involve the Sonogashira coupling of a protected 4-halophenol and the desilylation of a silyl-capped precursor.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a robust and widely used palladium/copper-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[9][10] For 4-ethynylphenol, this typically involves coupling a protected 4-halophenol (e.g., 4-iodophenol with a silyl or tetrahydropyranyl protecting group) with a source of acetylene, often trimethylsilylacetylene (TMSA), followed by deprotection. The use of TMSA is advantageous as it prevents the self-coupling of the terminal alkyne and allows for controlled deprotection in a subsequent step.[11]

Synthesis via Desilylation of 4-((Trimethylsilyl)ethynyl)phenol

An alternative and often more direct route starts from commercially available 4-((trimethylsilyl)ethynyl)phenol. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be readily cleaved under basic conditions.

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve 4-((trimethylsilyl)ethynyl)phenol (1 equivalent) in a 1:1 mixture of methanol and 1N aqueous potassium hydroxide solution.

-

Reaction Execution: Stir the solution vigorously at room temperature for approximately 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up (Quenching & Extraction):

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

To the remaining aqueous residue, carefully add 1N hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer three times with diethyl ether.

-

-

Work-up (Washing & Drying):

-

Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride (brine) solution.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Product Isolation: The resulting product is 4-ethynylphenol, obtained as an oil.

-

Crucial Note: Pure 4-ethynylphenol is unstable and should be used immediately in the next synthetic step or stored under stringent inert and cold conditions.[2]

-

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-ethynylphenol are not widely available in public databases, its characteristic spectroscopic features can be reliably predicted based on its structure. These predictions are invaluable for reaction monitoring and product confirmation.

Table 3: Predicted Spectroscopic Data for 4-Ethynylphenol

| Spectroscopy | Feature | Predicted Signal |

| ¹H NMR | Acetylenic Proton (-C≡C-H ) | ~3.0 - 3.2 ppm (singlet) |

| Aromatic Protons (H -Ar-OH) | ~6.8 ppm (doublet, 2H, ortho to -OH) | |

| Aromatic Protons (H -Ar-C≡CH) | ~7.3 ppm (doublet, 2H, ortho to -C≡CH) | |

| Phenolic Proton (-OH ) | ~5.0 - 6.0 ppm (broad singlet, solvent dependent) | |

| ¹³C NMR | Acetylenic Carbon (-C ≡CH) | ~84 ppm |

| Acetylenic Carbon (-C≡C H) | ~77 ppm | |

| Aromatic Carbons | 4 signals between ~115 - 157 ppm | |

| IR | O-H Stretch (Phenolic) | 3600 - 3200 cm⁻¹ (broad) |

| ≡C-H Stretch (Alkyne) | ~3300 cm⁻¹ (sharp) | |

| C≡C Stretch (Alkyne) | ~2100 cm⁻¹ (weak to medium) | |

| C=C Stretch (Aromatic) | ~1600, 1500 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 118.04 |

Chemical Reactivity and Derivatization

The dual functionality of 4-ethynylphenol allows for selective reactions at either the phenolic hydroxyl group or the terminal alkyne, making it a versatile precursor for a wide range of derivatives.

Reactions of the Ethynyl Group

The terminal alkyne is the site of several powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Sonogashira Coupling: The molecule can act as the alkyne partner in further Sonogashira couplings with various aryl or vinyl halides.

-

Azide-Alkyne "Click" Chemistry: The terminal alkyne readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form highly stable 1,2,3-triazole rings.[12][13] This reaction is exceptionally efficient and biocompatible, finding wide use in bioconjugation and materials science.[14]

-

Cyclotrimerization: In the presence of suitable catalysts, such as cobalt complexes, 4-ethynylphenol can undergo [2+2+2] cyclotrimerization to yield 1,3,5-trisubstituted benzene derivatives.[1] This provides a direct route to star-shaped molecules with potential applications in electronics and materials.[1]

-

Oxidative Condensation: The terminal alkyne can undergo oxidative condensation, for example, using copper chloride in an oxygen atmosphere, to form an unstable diacetylene-linked dimer.[7]

Reactions of the Phenolic Group

The hydroxyl group behaves as a typical phenol, enabling derivatization and influencing the reactivity of the aromatic ring.

-

Acidity and O-Derivatization: The phenolic proton is acidic (predicted pKa ≈ 8.76) and can be easily deprotonated by a base.[7] The resulting phenoxide is a potent nucleophile, readily undergoing O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively.

-

Electrophilic Aromatic Substitution: The -OH group is a strong activating group and ortho-, para-director. Since the para position is occupied, it directs incoming electrophiles (e.g., in halogenation, nitration, or Friedel-Crafts reactions) to the ortho positions (C2 and C6).

Key Applications

The unique structure of 4-ethynylphenol makes it a sought-after intermediate in several high-value scientific and industrial domains.

-

Polymer and Materials Science: As a bifunctional monomer, it is used in the synthesis of advanced polymers. The rigid alkyne unit can be incorporated into polymer backbones to enhance thermal stability and confer specific electronic properties. The phenolic hydroxyl allows for the creation of phenolic resins or polyethers. Its derivatives, such as 1,3,5-triarylbenzenes, are utilized in the fabrication of molecular beam electron resists.[1]

-

Medicinal Chemistry and Drug Development: The 4-hydroxyphenylacetylene scaffold is present in numerous biologically active molecules. The alkyne serves as a critical handle for introducing molecular complexity via coupling reactions, while the phenol group can act as a key hydrogen bond donor/acceptor, interacting with biological targets.

-

Biochemical Probes: 4-Ethynylphenol has been identified for its use in creating fluorogenic and chromogenic probes, particularly for detecting bacterial enzymes.[1] The alkyne can be "clicked" onto a reporter molecule (like a fluorophore), and the phenol can be masked with a group that is enzymatically cleaved, leading to a detectable signal.

Conclusion

Phenol, 4-ethynyl- (CAS 2200-91-1) is a cornerstone chemical building block whose value lies in its predictable and orthogonal reactivity. The ability to selectively functionalize either the terminal alkyne through a host of modern coupling reactions or the phenol group via classical methods provides chemists with a powerful tool for molecular construction. From creating novel polymers and functional materials to serving as a key intermediate in the synthesis of complex pharmaceutical agents, the applications of 4-ethynylphenol are both broad and significant, ensuring its continued relevance in advanced chemical research and development.

References

- Chemsrc. (2025). 4-Ethynylphenol | CAS#:2200-91-1.

- Alfa Chemistry. (n.d.). CAS 2200-91-1 4-Ethynyl-phenol.

- Guidechem. (n.d.). 2200-91-1 4-ETHYNYL-PHENOL C8H6O, Formula,NMR,Boiling Point,Density,Flash Point.

- ChemicalBook. (n.d.). 4-ETHYNYL-PHENOL CAS#: 2200-91-1.

- BLD Pharm. (n.d.). 2200-91-1|4-Ethynylphenol.

-

National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol. PubChem Compound Database. Retrieved from [Link].

- Sigma-Aldrich. (n.d.). 4-((4-Methoxyphenyl)ethynyl)phenol | 18938-18-6.

- Sigma-Aldrich. (n.d.). 4-Ethynylphenol | 2200-91-1.

-

National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol | C8H6O | CID 32758. PubChem. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link].

- PrepChem.com. (n.d.). Synthesis of p-ethynylphenol.

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link].

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link].

- Chemcd. (n.d.). 4-ethynyl-phenol ,2200-91-1.

- Watson International. (n.d.). 4-ETHYNYL-PHENOL CAS 2200-91-1.

- Sigma-Aldrich. (n.d.). 4-((4-Methoxyphenyl)ethynyl)phenol | 18938-18-6.

- New Haven Pharma. (n.d.). 4-ETHYNYL-PHENOL.

-

Xu, B. et al. (2021, September 7). [Orgo Lab 2] Click Chemistry [Video]. YouTube. Retrieved from [Link].

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link].

- Sigma-Aldrich. (n.d.). 4-Ethynylphenol | 2200-91-1.

-

SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link].

-

AxisPharm. (2024, September 25). Click Chemistry: The Go-To Toolkit for Fast and Efficient Reactions. Retrieved from [Link].

- SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. 2200-91-1|4-Ethynylphenol|BLD Pharm [bldpharm.com]

- 4. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. synarchive.com [synarchive.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. scispace.com [scispace.com]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Click chemistry - Wikipedia [en.wikipedia.org]

- 14. lumiprobe.com [lumiprobe.com]

A Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynylphenol: A Cornerstone for Synthesis and Drug Discovery

Abstract

4-Ethynylphenol stands as a pivotal building block in modern organic synthesis, prized for its dual functionality that marries the reactivity of a terminal alkyne with the versatile chemical handle of a phenol. This guide provides an in-depth exploration of the ethynyl group's reactivity profile within this molecular framework. We will dissect the electronic interplay between the electron-donating hydroxyl substituent and the alkyne, and how this dynamic governs the molecule's participation in cornerstone reactions such as palladium-catalyzed cross-couplings, azide-alkyne cycloadditions, and cyclotrimerizations. This document is intended for researchers, scientists, and drug development professionals, offering not only the mechanistic underpinnings of these transformations but also field-proven, detailed experimental protocols to empower practical application.

Introduction: The Unique Chemical Profile of 4-Ethynylphenol

The synthetic utility of 4-ethynylphenol (also known as 4-hydroxyphenylacetylene) arises from the distinct and interactive nature of its two functional groups.[1] The molecule consists of a benzene ring substituted with a hydroxyl (-OH) group and a terminal ethynyl (-C≡CH) group at the para position.

-

The Phenolic Group: The hydroxyl group is a strong activating, ortho, para-directing substituent. Through resonance, its lone pairs donate electron density to the aromatic ring, influencing the reactivity of the ring itself and, more subtly, the attached ethynyl group.

-

The Ethynyl Group: The terminal alkyne is characterized by its sp-hybridized carbons and a weakly acidic terminal proton. This functionality is the primary locus of the reactions discussed in this guide, serving as a versatile anchor for constructing more complex molecular architectures.

The synergy between these groups is critical. The electron-donating nature of the phenol can modulate the reactivity of the alkyne, while the presence of both an acidic phenolic proton and an acidic acetylenic proton requires careful consideration of reaction conditions, particularly the choice of base.[2]

Palladium-Catalyzed Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is arguably the most powerful and widely utilized method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This transformation is indispensable for synthesizing conjugated enynes and arylalkynes, which are key motifs in pharmaceuticals, natural products, and organic materials.[3]

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[5][6]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) complex.

-

Copper Cycle: The terminal alkyne (in this case, 4-ethynylphenol) reacts with a Cu(I) salt in the presence of an amine base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The acetylide ligand is transferred from the copper to the palladium(II) complex, displacing the halide. This is often the rate-determining step.[5]

-

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product (R-C≡C-Ar-OH) and regenerate the active Pd(0) catalyst.

The choice of an amine base (e.g., triethylamine, diisopropylamine) is crucial; it serves not only to deprotonate the alkyne but also acts as a solvent and a scavenger for the hydrogen halide byproduct.[7]

Visualization: The Sonogashira Catalytic Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

This protocol describes a representative coupling of an aryl iodide with 4-ethynylphenol.

Materials:

-

Aryl Iodide (e.g., Ethyl 4-iodobenzoate) (1.0 eq)

-

4-Ethynylphenol (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (2 mol%)

-

Copper(I) iodide [CuI] (4 mol%)

-

Triethylamine (Et₃N), anhydrous (3.0 eq)

-

Toluene or 1,4-Dioxane, anhydrous

-

Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[6]

-

Solvent and Base Addition: Add anhydrous toluene (5-10 mL) followed by anhydrous triethylamine (3.0 mmol) via syringe. Stir the resulting suspension for 10 minutes at room temperature.[8]

-

Alkyne Addition: Add a solution of 4-ethynylphenol (1.2 mmol) in a minimal amount of anhydrous toluene to the reaction mixture dropwise.

-

Reaction and Monitoring: Heat the reaction mixture to the desired temperature (typically 70-100 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[8]

-

Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.[6] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure arylalkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Heart of Click Chemistry